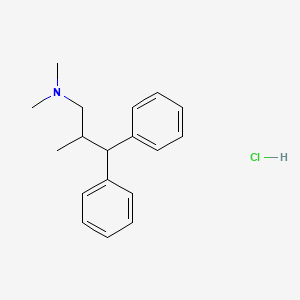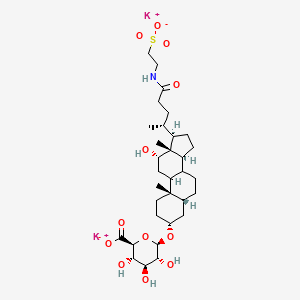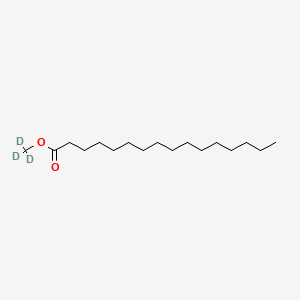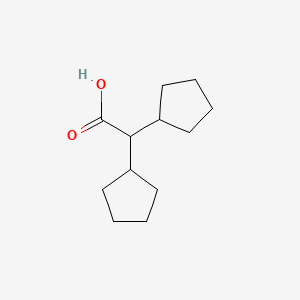
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is a chemical compound with the molecular formula C18H24ClN It is known for its unique structure, which includes a dimethylamino group attached to a diphenylmethylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride typically involves the reaction of 1,1-diphenyl-2-methylpropane with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.
科学的研究の応用
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, allowing it to interact with biological molecules such as enzymes and receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-Dimethylamino-1-propyl chloride hydrochloride
- 3-(Dimethylamino)-2,2-dimethyl-1-phenyl-1-propanol hydrochloride
- 1,1-Diphenyl-3-(methylamino)-1-propanol hydrochloride
Uniqueness
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is unique due to its specific structural features, such as the presence of both dimethylamino and diphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
63905-14-6 |
|---|---|
分子式 |
C18H24ClN |
分子量 |
289.8 g/mol |
IUPAC名 |
N,N,2-trimethyl-3,3-diphenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15(14-19(2)3)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H |
InChIキー |
FYANTOKNZNJBQX-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)



![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)



